

# Deucravacitinib: An In Vivo Guide to Confirming Target Engagement

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of deucravacitinib's in vivo target engagement with other Janus kinase (JAK) inhibitors. Deucravacitinib is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the JAK family of enzymes.[1][2] It uniquely binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[3][4][5] This allosteric inhibition mechanism confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3), which are targeted by conventional JAK inhibitors at their highly conserved ATP-binding site in the catalytic domain.[2][3][4][6]

The selective inhibition of TYK2 by deucravacitinib disrupts the signaling of key cytokines implicated in various immune-mediated diseases, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[3][4] This targeted approach aims to provide therapeutic benefits while minimizing the off-target effects associated with broader JAK inhibition.[4]

## Comparative In Vitro and In Vivo Activity

Deucravacitinib's distinct mechanism of action translates to a highly selective inhibition profile. The following tables summarize the comparative potency and selectivity of deucravacitinib against other JAK inhibitors in relevant in vitro and in vivo models.

Table 1: Comparative In Vitro Potency in Human Whole Blood Assays



Compound	Target Pathway	Assay Readout	IC50 (nM)
Deucravacitinib	TYK2/JAK2 (IL-12/IL- 23)	IFNy production	2-14[1]
JAK1/JAK3 (IL-2)	STAT5 phosphorylation	>4000	
JAK2/JAK2 (EPO)	STAT5 phosphorylation	>10000	_
Tofacitinib	TYK2/JAK2 (IL-12/IL- 23)	IFNy production	>1000
JAK1/JAK3 (IL-2)	STAT5 phosphorylation	28	
JAK2/JAK2 (EPO)	STAT5 phosphorylation	147	_
Upadacitinib	TYK2/JAK2 (IL-12/IL- 23)	IFNy production	>1000
JAK1/JAK3 (IL-2)	STAT5 phosphorylation	44	
JAK2/JAK2 (EPO)	STAT5 phosphorylation	150	
Baricitinib	TYK2/JAK2 (IL-12/IL- 23)	IFNy production	>1000
JAK1/JAK3 (IL-2)	STAT5 phosphorylation	44	
JAK2/JAK2 (EPO)	STAT5 phosphorylation	48	_

Data compiled from multiple sources demonstrating deucravacitinib's high selectivity for the TYK2-dependent pathway.[6][7][8][9][10]

Table 2: In Vivo Target Engagement and Biomarker Modulation

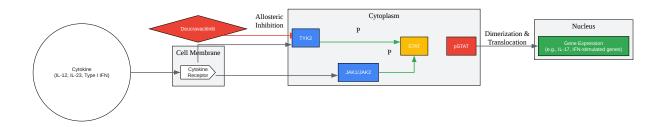


Model System	Experiment	Key Findings
Mouse Colitis Model	IL-12-dependent weight loss and histological analysis	Deucravacitinib dose- dependently inhibited weight loss and prevented colitis.[1]
Mouse Lupus Model	Assessment of nephritis and gene expression	Deucravacitinib demonstrated dose-dependent protection from nephritis, correlating with inhibition of type I IFN-dependent gene expression.[1]
Healthy Human Volunteers	Ex vivo IL-12/IL-18 stimulation of whole blood	Deucravacitinib dose- dependently inhibited IFNy production.[11]
Healthy Human Volunteers	In vivo challenge with IFNα-2a	Deucravacitinib showed dose- dependent inhibition of lymphocyte count decreases and the expression of 53 IFN- regulated genes.[11]
Psoriasis Patients	Skin biopsy analysis	Deucravacitinib treatment was associated with reductions in IL-23/TH17 and IFN pathway biomarkers.[1]
Psoriatic Arthritis Patients	Serum biomarker analysis	Deucravacitinib treatment significantly reduced levels of IL-17A, IL-19, and beta- defensin.[12][13][14][15][16]

## **Signaling Pathways and Experimental Workflows**

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

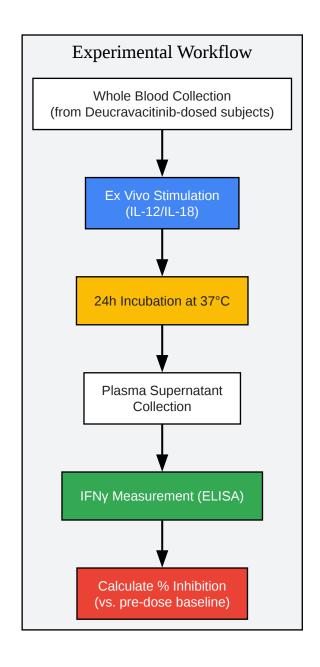




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Caption: Deucravacitinib allosterically inhibits TYK2, blocking cytokine signaling.





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Caption: Workflow for ex vivo assessment of TYK2 target engagement.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the key in vivo and ex vivo assays used to confirm deucravacitinib's target engagement.



## Protocol 1: Ex Vivo IL-12/IL-18-Induced IFNy Production in Human Whole Blood

This assay assesses the direct impact of deucravacitinib on the IL-12 signaling pathway, which is dependent on TYK2.[11]

Objective: To measure the inhibition of IL-12-mediated IFNy production in whole blood from subjects dosed with deucravacitinib.

#### Materials:

- Whole blood collected in sodium heparin tubes.
- TruCulture® tubes (Myriad RBM) or similar.
- Recombinant human IL-12 and IL-18 (as adjuvant).
- Phosphate-buffered saline (PBS) for null control.
- Incubator (37°C).
- Centrifuge.
- IFNy ELISA kit.
- · Microplate reader.

#### Procedure:

- Blood Collection: Collect whole blood from subjects at specified time points (e.g., pre-dose and post-dose).
- Stimulation:
  - For each time point, add 1 mL of whole blood to two TruCulture® tubes.
  - To one tube, add a pre-determined optimal concentration of IL-12 and IL-18.



- To the second tube (null control), add an equivalent volume of PBS.
- Incubation: Incubate the tubes for 24 hours at 37°C in a dry heat block or incubator.
- Plasma Collection: Following incubation, centrifuge the tubes to separate plasma. Collect the plasma supernatant.
- IFNy Measurement: Quantify the concentration of IFNy in the plasma supernatant using a validated IFNy ELISA kit, following the manufacturer's instructions.
- Data Analysis:
  - Subtract the IFNy concentration of the null control from the stimulated sample for each time point to account for background levels.
  - Calculate the percentage of inhibition of IFNy production at each post-dose time point relative to the pre-dose baseline sample.

## Protocol 2: In Vivo Assessment of Type I IFN Pathway Inhibition

This method evaluates deucravacitinib's ability to inhibit the in vivo effects of Type I IFN, another TYK2-dependent cytokine.[11]

Objective: To measure the dose-dependent inhibition of IFN $\alpha$ -2a-induced changes in lymphocyte counts and IFN-regulated gene expression in healthy volunteers.

#### Materials:

- Deucravacitinib or placebo.
- Recombinant human IFNα-2a.
- Blood collection tubes (for complete blood count and RNA isolation).
- RNA isolation kit.
- qRT-PCR reagents and instrument.



Flow cytometer for lymphocyte counting.

#### Procedure:

- Dosing: Administer single or multiple doses of deucravacitinib or placebo to healthy volunteers.
- In Vivo Challenge: At a specified time post-dosing, administer a single subcutaneous injection of IFNα-2a to induce a measurable biological response.
- Blood Sampling: Collect blood samples at baseline (pre-challenge) and at multiple time points post-challenge.
- Lymphocyte Counting: Perform complete blood counts with differential to determine absolute lymphocyte counts at each time point.
- Gene Expression Analysis:
  - Isolate total RNA from whole blood or peripheral blood mononuclear cells (PBMCs).
  - Perform reverse transcription to generate cDNA.
  - Quantify the expression of a panel of pre-selected IFN-regulated genes (e.g., OAS1, MX1, ISG15) using qRT-PCR. Normalize to a stable housekeeping gene.
- Data Analysis:
  - Analyze the change in lymphocyte counts from baseline in deucravacitinib-treated groups compared to the placebo group.
  - Calculate the fold-change in expression for each IFN-regulated gene at post-challenge time points relative to the pre-challenge baseline.
  - Compare the gene expression profiles between the deucravacitinib and placebo groups to determine the extent of inhibition.

### Conclusion



The experimental evidence strongly supports that deucravacitinib is a highly selective, allosteric inhibitor of TYK2. In vivo and ex vivo studies have successfully demonstrated its target engagement through the specific inhibition of TYK2-mediated signaling pathways, such as those activated by IL-12, IL-23, and Type I IFNs. The provided methodologies offer a robust framework for researchers to confirm and further investigate the in vivo target engagement of deucravacitinib and other selective TYK2 inhibitors. This targeted approach distinguishes deucravacitinib from broader-acting JAK inhibitors and underscores its potential for a favorable benefit-risk profile in the treatment of various immune-mediated diseases.[6]

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